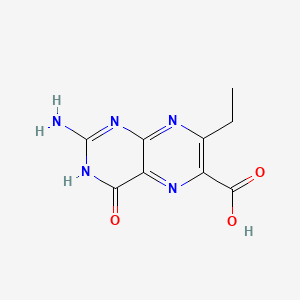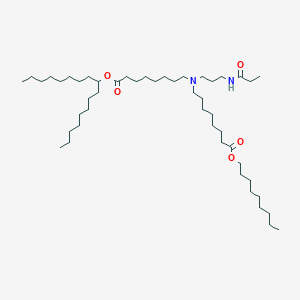
2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with the molecular formula C15H22N2O2S. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with 2-(methylthio)nicotinic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH levels is common to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[cyclohexyl(methyl)amino]nicotinate
- Methyl nicotinate
- Cyclohexylamine derivatives
Uniqueness
2-(Cyclohexyl(ethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C17H24N2O3S |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H24N2O3S/c1-3-19(13-8-5-4-6-9-13)15(20)12-22-17(21)14-10-7-11-18-16(14)23-2/h7,10-11,13H,3-6,8-9,12H2,1-2H3 |
InChI-Schlüssel |
GHSGNBXSEVFHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Löslichkeit |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367546.png)
![1-[2-(2,4-Dibromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B13367560.png)
![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367576.png)

![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367594.png)
![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)
